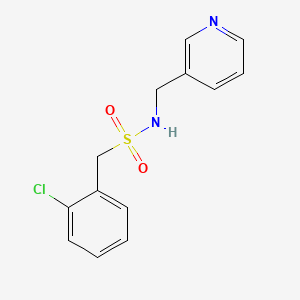![molecular formula C23H29N3O3 B4398469 N~1~-[4-(acetylamino)phenyl]-N~2~-(4-ethylbenzoyl)leucinamide](/img/structure/B4398469.png)
N~1~-[4-(acetylamino)phenyl]-N~2~-(4-ethylbenzoyl)leucinamide
Vue d'ensemble
Description
N~1~-[4-(acetylamino)phenyl]-N~2~-(4-ethylbenzoyl)leucinamide, commonly known as AEB071, is a synthetic compound that belongs to the class of protein kinase C (PKC) inhibitors. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Mécanisme D'action
AEB071 targets N~1~-[4-(acetylamino)phenyl]-N~2~-(4-ethylbenzoyl)leucinamide, which is a family of enzymes involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting this compound activity, AEB071 can disrupt signaling pathways that promote tumor growth and inflammation.
Biochemical and physiological effects:
AEB071 has been shown to induce apoptosis in cancer cells, reduce inflammation, and prevent tissue damage in autoimmune disorders. Additionally, AEB071 can prevent T-cell activation, which is crucial for the success of organ transplantation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of AEB071 is its specificity towards N~1~-[4-(acetylamino)phenyl]-N~2~-(4-ethylbenzoyl)leucinamide, which reduces the risk of off-target effects. However, AEB071 has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
Orientations Futures
There are several future directions for AEB071 research, including:
1. Investigating the use of AEB071 in combination with other therapies to enhance its efficacy in cancer treatment.
2. Studying the potential use of AEB071 in treating other inflammatory conditions, such as rheumatoid arthritis.
3. Developing more stable and soluble formulations of AEB071 to improve its efficacy in lab experiments and clinical applications.
4. Exploring the role of N~1~-[4-(acetylamino)phenyl]-N~2~-(4-ethylbenzoyl)leucinamide in other cellular processes and identifying new targets for AEB071.
5. Investigating the potential use of AEB071 in combination with immunosuppressive drugs in organ transplantation.
Applications De Recherche Scientifique
AEB071 has been extensively studied for its therapeutic potential in various diseases. In cancer, AEB071 has shown promising results in inhibiting tumor growth and metastasis by suppressing N~1~-[4-(acetylamino)phenyl]-N~2~-(4-ethylbenzoyl)leucinamide activity. In autoimmune disorders, AEB071 has been shown to reduce the production of inflammatory cytokines and prevent tissue damage. Additionally, AEB071 has been studied for its potential use in organ transplantation, as it can prevent rejection by inhibiting T-cell activation.
Propriétés
IUPAC Name |
N-[1-(4-acetamidoanilino)-4-methyl-1-oxopentan-2-yl]-4-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-5-17-6-8-18(9-7-17)22(28)26-21(14-15(2)3)23(29)25-20-12-10-19(11-13-20)24-16(4)27/h6-13,15,21H,5,14H2,1-4H3,(H,24,27)(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUCMDXTNWDKBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(CC(C)C)C(=O)NC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-{[2-(2-chlorophenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide](/img/structure/B4398393.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4398400.png)

![N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4398413.png)
![N-[2-isopropoxy-5-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B4398419.png)
![1-allyl-2-[(phenylthio)methyl]-1H-benzimidazole](/img/structure/B4398433.png)



![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B4398468.png)

